

theoretical reactivity of 2-(5-Chloro-2-iodophenyl)acetic acid

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Compound of Interest

Compound Name: 2-(5-Chloro-2-iodophenyl)acetic acid
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An In-depth Technical Guide to the Theoretical Reactivity of **2-(5-Chloro-2-iodophenyl)acetic acid**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Chloro-2-iodophenyl)acetic acid is a multifaceted molecule whose synthetic utility is dictated by the interplay of its three key functional components: a carboxylic acid, a chloro substituent, and a highly reactive iodo substituent on an aromatic core. This guide provides a comprehensive analysis of the molecule's theoretical reactivity, grounded in fundamental principles of organic chemistry. We will dissect the electronic properties of the substituted phenyl ring, predict its behavior in key reaction classes, and outline its potential as a versatile building block for complex molecular architectures, particularly within the pharmaceutical landscape. This document serves as a predictive roadmap for chemists aiming to strategically exploit this compound's reactivity in synthesis and drug discovery programs.

Molecular Structure and Electronic Landscape

The reactivity of any chemical entity is fundamentally governed by its structure and the distribution of electron density. **2-(5-Chloro-2-iodophenyl)acetic acid**, with the CAS Number 1261671-38-8, possesses a unique electronic profile arising from the combined influence of its substituents.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1261671-38-8	Sigma-Aldrich
Linear Formula	C ₈ H ₆ ClIO ₂	Sigma-Aldrich
Molecular Weight	312.49 g/mol	Calculated
InChI Key	WYPYDMVFQLJYJE- UHFFFAOYSA-N	Sigma-Aldrich

The phenylacetic acid framework is decorated with two halogen atoms, chlorine and iodine, and an acetic acid moiety. Each of these groups exerts distinct electronic effects that modulate the reactivity of the entire molecule.

- **Halogen Substituents (Iodo and Chloro):** Both iodine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) through the sigma bond network. [1][2][3] This effect reduces the overall electron density of the aromatic ring, deactivating it towards electrophilic attack compared to unsubstituted benzene.[1][4] However, they also possess lone pairs of electrons that can be donated into the aromatic π -system via resonance (+R or p- π conjugation).[1] For halogens, the inductive effect typically dominates, leading to net deactivation; however, the resonance effect is key to directing incoming electrophiles.[1]
- **Acetic Acid Moiety (-CH₂COOH):** The carboxylic acid group is a classic electron-withdrawing group, primarily through resonance, and is strongly deactivating. The methylene (-CH₂) spacer insulates the ring somewhat from the full deactivating power of the carbonyl, but the group as a whole still reduces the ring's nucleophilicity.

Caption: Chemical structure of the title compound.

Reactivity of the Functional Groups

The molecule presents three primary sites for chemical transformation: the carboxylic acid group, the carbon-iodine bond, and the aromatic ring itself.

Carboxylic Acid Moiety: The Acyl Hub

The acetic acid side chain is a versatile handle for derivatization. Its reactions are fundamental to acyl chemistry and are generally predictable.

- **Amidation:** Direct conversion of the carboxylic acid to an amide is a cornerstone of drug development. While traditional methods require stoichiometric activating agents, modern catalytic approaches are preferred. For instance, ortho-iodoarylboronic acids have been shown to catalyze direct amidation at room temperature, suggesting that the iodo group in our target molecule could potentially participate in or influence similar transformations.^{[5][6]} This method is advantageous as it uses nearly equimolar amounts of substrates and generates minimal byproducts.^[5]
- **Esterification:** Standard Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with alkyl halides under basic conditions will readily convert the carboxylic acid to its corresponding ester.
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(5-chloro-2-iodophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation opens pathways to further functionalization of the side chain.

Carbon-Iodine Bond: The Cross-Coupling Linchpin

The C-I bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-Br and C-Cl bonds. This makes **2-(5-chloro-2-iodophenyl)acetic acid** an excellent substrate for building molecular complexity.

- **Suzuki-Miyaura Coupling:** Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base will selectively form a new carbon-carbon bond at the C2 position.

- Heck Coupling: Palladium-catalyzed reaction with an alkene will introduce a vinyl group at the C2 position.
- Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne provides a direct route to 2-alkynyl derivatives.
- Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with primary or secondary amines, leading to N-aryl products.
- Carbonylative Couplings: In the presence of carbon monoxide, a palladium catalyst can facilitate the insertion of a CO group to form ketones or, with suitable nucleophiles, esters and amides.

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Aromatic Ring: Regioselectivity in Electrophilic Substitution

Further substitution on the aromatic ring via Electrophilic Aromatic Substitution (EAS) is challenging due to the presence of three deactivating groups. However, if forced, the regiochemical outcome is dictated by the directing effects of the existing substituents.

- Directing Effects:
 - Iodo (-I, +R): Ortho-, Para-directing.
 - Chloro (-I, +R): Ortho-, Para-directing.
 - Alkyl Acetic Acid (-I): Weakly deactivating, Ortho-, Para-directing (due to the alkyl spacer).

The positions on the ring are C3, C4, and C6.

- Attack at C6: This position is ortho to the iodo group and meta to both the chloro and acetic acid groups. This is a likely site of attack.
- Attack at C4: This position is para to the iodo group and ortho to the chloro group, but meta to the acetic acid group. This is also a plausible site.

- **Attack at C3:** This position is ortho to the acetic acid group and meta to both halogens. This is sterically hindered and electronically disfavored.

Conclusion on EAS: The directing effects of the two halogens are reinforcing for the C4 and C6 positions. Given the steric bulk of the ortho-iodo and ortho-acetic acid groups, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly activating (by resonance) iodo group and ortho to the chloro group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position	Activating/Deactivating Influences	Steric Hindrance	Predicted Reactivity
C3	Ortho to -CH ₂ COOH (weak director), Meta to -I, Meta to -Cl	High (flanked by two groups)	Very Low
C4	Para to -I (+R), Ortho to -Cl (+R), Meta to -CH ₂ COOH	Moderate	Highest
C6	Ortho to -I (+R), Meta to -Cl, Meta to -CH ₂ COOH	High (next to iodo group)	Moderate

Potential for Intramolecular Reactions

The ortho relationship between the iodine atom and the acetic acid side chain creates the potential for intramolecular cyclization reactions, particularly under conditions that favor palladium or copper catalysis. For example, an intramolecular Heck-type reaction could potentially lead to the formation of a five-membered lactone, a valuable heterocyclic motif in medicinal chemistry.

Applications in Drug Discovery and Development

The true value of **2-(5-chloro-2-iodophenyl)acetic acid** lies in its role as a scaffold or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). More than a quarter

of all FDA-approved drugs contain chlorine, highlighting the importance of chlorinated building blocks.[7][8] The structure of the title compound is analogous to intermediates used in the synthesis of various therapeutic agents. For instance, the related 2-chloro-5-iodobenzoic acid is explored as a scaffold in type 2 diabetes research.[9]

The predictable reactivity at the C-I bond allows for the systematic and modular construction of compound libraries for screening. A drug development program could utilize this molecule to:

- Synthesize a core structure via a Suzuki or Sonogashira reaction at the C-I position.
- Generate diversity by creating an amide library from the carboxylic acid function.
- Modulate properties by exploring further substitutions on the aromatic ring.

This strategic approach, enabled by the molecule's distinct reactivity sites, is central to modern medicinal chemistry and accelerates the discovery of new drug candidates.[10]

Experimental Protocols

The following protocols are generalized representations of standard laboratory procedures and should be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid with **2-(5-chloro-2-iodophenyl)acetic acid** at the C2 position.

Methodology:

- To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add **2-(5-chloro-2-iodophenyl)acetic acid** (1.0 equiv.).
- Add the desired arylboronic acid (1.2-1.5 equiv.).
- Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.).
- Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 equiv.) or K₃PO₄ (3.0 equiv.).

- Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
- Heat the reaction mixture with vigorous stirring at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.
- Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Protocol 2: Direct Amidation via Acid Chloride

Objective: To synthesize an amide derivative from the carboxylic acid moiety.

Methodology:

- Suspend **2-(5-chloro-2-iodophenyl)acetic acid** (1.0 equiv.) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
- Add oxalyl chloride or thionyl chloride (1.5-2.0 equiv.) dropwise at 0 °C, along with a catalytic amount of DMF.
- Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
- Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
- Dissolve the crude acid chloride in fresh, dry DCM and cool to 0 °C.
- Slowly add a solution of the desired amine (1.1 equiv.) and a non-nucleophilic base like triethylamine (1.5 equiv.) in DCM.
- Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

- Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the amide product, which may be purified further if necessary.

Conclusion

2-(5-Chloro-2-iodophenyl)acetic acid is a strategically designed synthetic intermediate whose reactivity is dominated by the labile carbon-iodine bond and the versatile carboxylic acid function. Its electronic properties render the C-I bond highly susceptible to a wide array of palladium-catalyzed cross-coupling reactions, providing a robust platform for C-C, C-N, and C-O bond formation. The carboxylic acid moiety serves as a reliable handle for amide and ester formation, crucial for library synthesis and prodrug strategies. While the heavily substituted aromatic ring is deactivated towards further electrophilic substitution, predictable regioselectivity can be achieved under forcing conditions. A thorough understanding of these reactivity principles is paramount for leveraging this molecule to its full potential in the efficient and modular synthesis of complex, high-value compounds for the pharmaceutical and materials science sectors.

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